Etanautine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Etanautine is synthesized by combining diphenhydramine with acefylline in a 1:1 molar ratio . The reaction typically involves dissolving diphenhydramine in a suitable solvent, such as ethanol, and then adding acefylline under controlled conditions to form the desired salt . The reaction mixture is then stirred and heated to ensure complete reaction, followed by purification steps such as recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with precise control over reaction conditions to ensure high yield and purity . The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Etanautine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Etanautine has several scientific research applications, including:
Mechanism of Action
Etanautine exerts its effects by blocking acetylcholine receptors, thereby reducing the activity of acetylcholine in the nervous system . This action helps alleviate symptoms of Parkinson’s disease, such as tremors and muscle stiffness . The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
Etanautine is similar to other anticholinergic compounds such as:
Diphenhydramine: Both have anticholinergic properties, but this compound has a more balanced therapeutic profile due to the presence of acefylline.
Dimenhydrinate: Similar in structure and function, but this compound is specifically formulated for antiparkinsonian use.
Diphenhydramine diacefylline: Another salt form with two molecules of acefylline per molecule of diphenhydramine, used under the brand name Nautamine.
This compound’s uniqueness lies in its combination of diphenhydramine and acefylline, which provides a balanced therapeutic effect by counteracting the sedative properties of diphenhydramine with the stimulant effects of acefylline .
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C9H10N4O4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h3-12,17H,13-14H2,1-2H3;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKLOBYBVCBTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857401-00-4 | |
Record name | 7H-Purine-7-acetic acid, 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-, compd. with 2-(diphenylmethoxy)-N,N-dimethylethanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857401-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acefylline mixture with diphenhydramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857401004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etanautine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13636 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETANAUTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97H5S09M4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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